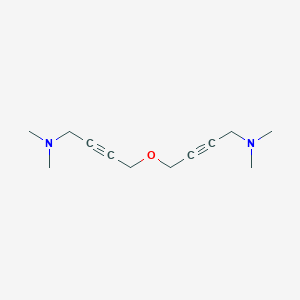
4,4'-Oxybis(N,N-dimethylbut-2-yn-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Oxybis(N,N-dimethylbut-2-yn-1-amine) is a chemical compound with a unique structure that features an oxygen bridge between two N,N-dimethylbut-2-yn-1-amine groups
Preparation Methods
The synthesis of 4,4’-Oxybis(N,N-dimethylbut-2-yn-1-amine) can be achieved through several routes. One common method involves the reaction of N,N-dimethylbut-2-yn-1-amine with an appropriate oxygen donor under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the reaction conditions and catalysts used are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
4,4’-Oxybis(N,N-dimethylbut-2-yn-1-amine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the functional groups is replaced by another group under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
4,4’-Oxybis(N,N-dimethylbut-2-yn-1-amine) has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4’-Oxybis(N,N-dimethylbut-2-yn-1-amine) involves its interaction with molecular targets such as enzymes or receptors. The oxygen bridge and the N,N-dimethylbut-2-yn-1-amine groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its effects.
Comparison with Similar Compounds
4,4’-Oxybis(N,N-dimethylbut-2-yn-1-amine) can be compared with similar compounds such as:
N,N-Dimethylbut-2-yn-1-amine: Lacks the oxygen bridge, resulting in different reactivity and applications.
4,4’-Oxybis(benzene-1,2-diamine): Contains an oxygen bridge but with different functional groups, leading to distinct chemical properties and uses.
Dimethylthiambutene: An opioid analgesic with a different structure and pharmacological profile.
Properties
CAS No. |
105838-80-0 |
|---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-[4-(dimethylamino)but-2-ynoxy]-N,N-dimethylbut-2-yn-1-amine |
InChI |
InChI=1S/C12H20N2O/c1-13(2)9-5-7-11-15-12-8-6-10-14(3)4/h9-12H2,1-4H3 |
InChI Key |
PLJUEGHATWCPPW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CCOCC#CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















